molecular formula C10H16F3NO3 B3090104 3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1206523-91-2

3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3090104
CAS No.: 1206523-91-2
M. Wt: 255.23 g/mol
InChI Key: WVMFTUHMEJKBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound characterized by its trifluoromethoxy group attached to a pyrrolidine ring, which is further esterified with tert-butyl carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

  • Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced using reagents such as trifluoromethanesulfonic anhydride or trifluoromethanol under controlled conditions.

  • Esterification: The carboxylic acid group is then esterified with tert-butanol in the presence of a catalyst, such as sulfuric acid or a strong acid resin, to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethoxy group or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are employed, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Oxidation can yield pyrrolidone derivatives.

  • Reduction Products: Reduction can lead to the formation of trifluoromethanol derivatives.

  • Substitution Products: Substitution reactions can produce a variety of substituted pyrrolidines.

Scientific Research Applications

3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological macromolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound is structurally similar but lacks the trifluoromethoxy group, which can significantly alter its chemical and biological properties.

  • Trifluoromethylated Pyrrolidines: Other pyrrolidines with trifluoromethyl groups at different positions can exhibit varying reactivity and biological activity.

Uniqueness: 3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications requiring enhanced metabolic stability and improved pharmacokinetic properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl 3-(trifluoromethoxy)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMFTUHMEJKBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174683
Record name 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206523-91-2
Record name 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206523-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.